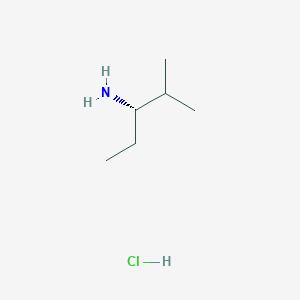
(S)-1-Ethyl-2-methylpropylamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including bond lengths and angles, and the spatial arrangement of atoms. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and various spectroscopic properties.科学的研究の応用
Synthesis of Complex Chemical Compounds :
- A study by Rouchaud, Gustin, and Moulard (2010) described a method for synthesizing 5-amino-3 (1-ethyl-1-methylpropyl)isoxazol, demonstrating the role of (S)-1-Ethyl-2-methylpropylamine HCl in the synthesis of complex organic compounds Rouchaud, Gustin, & Moulard, 2010.
Dental Applications :
- Research by Abunawareg et al. (2017) explored the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (a compound related to (S)-1-Ethyl-2-methylpropylamine HCl) in dentistry, specifically its impact on resin-dentin bond strength and nanoleakage in dental adhesives Abunawareg et al., 2017.
Catalysis and Polymerization :
- Jutzi and Redeker (1997) investigated the recycling of a titanocene precatalyst, highlighting the significant role of the (diisopropylamino)ethyl side chain in the stability and efficiency of the catalyst, relevant to (S)-1-Ethyl-2-methylpropylamine HCl Jutzi & Redeker, 1997.
Chemical Warfare Agent Research :
- Rohrbaugh (1998) conducted a study on the characterization of the reaction product of VX, a nerve agent, with water, where compounds related to (S)-1-Ethyl-2-methylpropylamine HCl were used in the analysis Rohrbaugh, 1998.
Medicinal Chemistry :
- Nichols et al. (1986) synthesized and evaluated the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, related to (S)-1-Ethyl-2-methylpropylamine HCl, as a potential therapeutic agent Nichols et al., 1986.
Corrosion Inhibition Studies :
- Karakus, Şahin, and Bilgiç (2005) researched the use of various dithiophosphonic acid monoesters as corrosion inhibitors, where related compounds to (S)-1-Ethyl-2-methylpropylamine HCl played a significant role Karakus, Şahin, & Bilgiç, 2005.
Safety And Hazards
This involves understanding the potential risks associated with handling and disposing of the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
将来の方向性
This involves predicting or proposing future research directions. It could be based on the current limitations or potential applications of the compound.
For a specific compound like “(S)-1-Ethyl-2-methylpropylamine HCl”, you would need to refer to scientific literature or databases. If the compound is novel or less-studied, experimental studies might be needed to gather this information. Please consult with a chemist or a researcher in the field for more specific information.
特性
IUPAC Name |
(3S)-2-methylpentan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJVUCNNBUHJE-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-2-methylpentan-3-amine Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

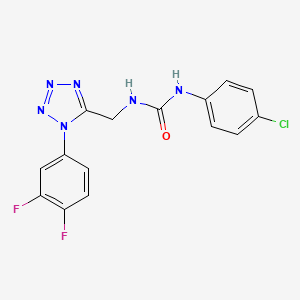
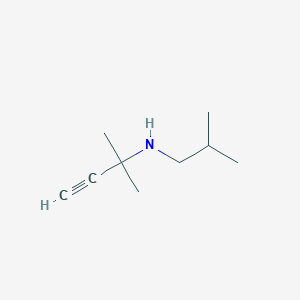
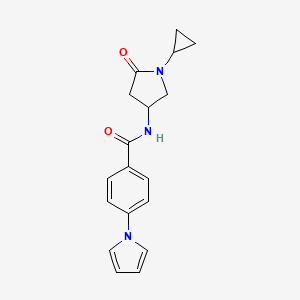
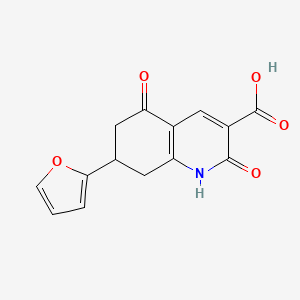


![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)
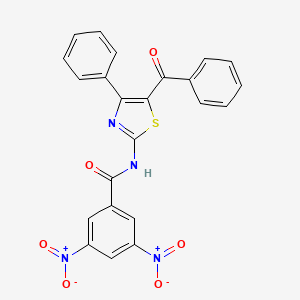
![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)
![Propan-2-yl 2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2405288.png)
![2-((2-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405289.png)